2-Cyclopenten-1-one, 4,5-bis(diphenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is an organic compound with the molecular formula C17H16N2O It is a derivative of cyclopentenone, featuring two diphenylamino groups attached to the cyclopentenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- typically involves the reaction of cyclopentenone with diphenylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of diphenylamine to the cyclopentenone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: The parent compound, which lacks the diphenylamino groups.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with methyl groups instead of diphenylamino groups.
2-Cyclopenten-1-one, 3,4,5-trimethyl-: Another derivative with multiple methyl groups.
Uniqueness
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is unique due to the presence of diphenylamino groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60483-36-5 |
---|---|
Molekularformel |
C29H24N2O |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
4,5-bis(N-phenylanilino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C29H24N2O/c32-28-22-21-27(30(23-13-5-1-6-14-23)24-15-7-2-8-16-24)29(28)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,27,29H |
InChI-Schlüssel |
UEUMRECTOJMMRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2C=CC(=O)C2N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.